Dehydrofukinone

Description

Properties

IUPAC Name |

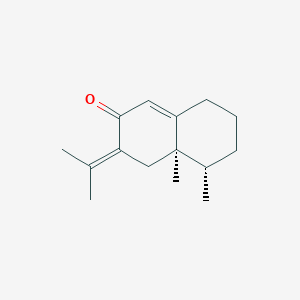

(4aR,5S)-4a,5-dimethyl-3-propan-2-ylidene-5,6,7,8-tetrahydro-4H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-10(2)13-9-15(4)11(3)6-5-7-12(15)8-14(13)16/h8,11H,5-7,9H2,1-4H3/t11-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOKWSREAZGFFC-XHDPSFHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=CC(=O)C(=C(C)C)CC12C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC2=CC(=O)C(=C(C)C)C[C@]12C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173258 | |

| Record name | Dehydrofukinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19598-45-9 | |

| Record name | Dehydrofukinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019598459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrofukinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDROFUKINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX7D1QL7L0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dehydrofukinone: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dehydrofukinone, an eremophilane-type sesquiterpenoid ketone with demonstrated sedative, anesthetic, and anticonvulsant properties. The document details its primary natural sources, methods for its extraction and purification, and insights into its mechanism of action, making it a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of Dehydrofukinone

Dehydrofukinone is found in a limited number of plant species, with varying concentrations. The primary and most well-documented sources are from the Asteraceae and Lauraceae families.

Table 1: Natural Sources and Quantitative Data of Dehydrofukinone

| Plant Species | Family | Plant Part | Compound | Yield/Concentration | Reference(s) |

| Nectandra grandiflora Ness | Lauraceae | Leaves | (+)-Dehydrofukinone | Major component of the essential oil (24.7% of total content) | [1] |

| Petasites japonicus (Siebold & Zucc.) Maxim. | Asteraceae | Leaves, Stems, Roots | Sesquiterpenoids (general) | Not explicitly quantified for dehydrofukinone | [2][3][4][5] |

| Senecio species | Asteraceae | Not specified | Dehydrofukinone | Not explicitly quantified | [1] |

| Cacalia hastata L. | Asteraceae | Not specified | Dehydrofukinone | Not explicitly quantified | [1] |

| Agarwood (from Aquilaria species) | Thymelaeaceae | Resinous wood | Dehydrofukinone | Not explicitly quantified | [1] |

Nectandra grandiflora, a plant from the Lauraceae family, stands out as the most significant source of the dextro-gyrate isomer, (+)-dehydrofukinone.[1] The essential oil obtained from its leaves contains a substantial amount of this compound. While various species of the genus Petasites are known to produce a wide array of sesquiterpenoids, the specific yield of dehydrofukinone has not been as clearly documented in the available literature.[2][3][4][5][6] Further quantitative analysis of Petasites species could reveal them as additional viable sources.

Isolation and Purification of Dehydrofukinone

The isolation of dehydrofukinone from its natural sources typically involves a multi-step process encompassing extraction of the essential oil or a crude extract, followed by chromatographic purification.

Extraction Methodologies

The initial step in isolating dehydrofukinone is the extraction of a crude mixture from the plant material. The choice of method depends on the plant part and the chemical nature of the target compound.

2.1.1. Hydrodistillation for Essential Oil Extraction (from Nectandra grandiflora)

This method is particularly suitable for obtaining volatile compounds like those found in essential oils.

-

Protocol:

-

Freshly collected leaves of Nectandra grandiflora are subjected to hydrodistillation for a period of 3 hours using a Clevenger-type apparatus.[1]

-

The collected essential oil is then dried over anhydrous sodium sulfate (B86663) and stored in a sealed, dark container at low temperature (-4°C) to prevent degradation.[1]

-

2.1.2. Solvent Extraction (General Protocol for Petasites species)

For less volatile or more polar compounds, or for a broader phytochemical investigation, solvent extraction is employed.

-

Protocol:

-

Dried and powdered plant material (e.g., leaves, roots of Petasites japonicus) is extracted with a suitable solvent. Common solvents used include methanol, ethanol, or hot water.[4][5]

-

The extraction can be performed by maceration (soaking at room temperature), reflux (heating with the solvent), or Soxhlet extraction for exhaustive extraction.

-

The resulting crude extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a dry residue.

-

Chromatographic Purification

Column chromatography is the primary technique used to isolate dehydrofukinone from the crude extract or essential oil.

2.2.1. Column Chromatography

-

Stationary Phase: Silica (B1680970) gel (60-120 or 200-300 mesh) is commonly used.

-

Mobile Phase (Eluent): A gradient of non-polar to polar solvents is typically employed. A common starting point is a mixture of hexane (B92381) and ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate.

-

Protocol (based on general principles for sesquiterpenoid isolation):

-

A glass column is packed with a slurry of silica gel in the initial, non-polar eluent (e.g., n-hexane).

-

The crude extract or essential oil is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the column.

-

The column is eluted with a stepwise or linear gradient of the mobile phase (e.g., starting with 100% n-hexane and gradually increasing the percentage of ethyl acetate).

-

Fractions of the eluate are collected sequentially.

-

The composition of each fraction is monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization agent (e.g., UV light, vanillin-sulfuric acid reagent).

-

Fractions containing the compound of interest (dehydrofukinone) are pooled and the solvent is evaporated.

-

The isolation from the essential oil of N. grandiflora has been reported to recover 46.35% of the total dehydrofukinone present in the oil sample subjected to chromatography.[1]

-

Structural Elucidation and Characterization

Once isolated, the identity and purity of dehydrofukinone are confirmed using various spectroscopic and analytical techniques.

Table 2: Analytical and Spectroscopic Data for Dehydrofukinone Characterization

| Technique | Purpose | Typical Observations/Parameters |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification | A single peak in the chromatogram indicates purity. The mass spectrum provides the molecular weight and fragmentation pattern characteristic of dehydrofukinone. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule, confirming the eremophilane (B1244597) skeleton. |

| Infrared (IR) Spectroscopy | Functional group identification | Shows characteristic absorption bands for the carbonyl group (C=O) and other functional groups present in the molecule. |

| Optical Rotation | Determination of stereochemistry | The specific rotation value ([α]D) distinguishes between enantiomers, for example, (+)-dehydrofukinone. |

Mechanism of Action: Interaction with GABA-A Receptors

Dehydrofukinone exerts its effects on the central nervous system primarily through the modulation of the GABAergic system.[7][8] Specifically, it acts as a positive allosteric modulator of the GABA-A receptor.

The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.

Dehydrofukinone is believed to bind to a site on the GABA-A receptor that is distinct from the GABA binding site. This allosteric binding enhances the effect of GABA, leading to a greater influx of chloride ions and a more pronounced inhibitory effect. This mechanism is similar to that of benzodiazepines, and studies have shown that the effects of dehydrofukinone can be blocked by flumazenil, a benzodiazepine (B76468) antagonist.[8]

Below is a diagram illustrating the proposed mechanism of action of dehydrofukinone at the GABA-A receptor.

References

- 1. (+)-Dehydrofukinone modulates membrane potential and delays seizure onset by GABAa receptor-mediated mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estimation of drug-likeness properties of GC–MS separated bioactive compounds in rare medicinal Pleione maculata using molecular docking technique and SwissADME in silico tools - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Constituents of the Leaves of Butterbur (Petasites japonicus) and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ojs.stikestelogorejo.ac.id [ojs.stikestelogorejo.ac.id]

- 7. Effect of (+)-dehydrofukinone on GABAA receptors and stress response in fish model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Dehydrofukinone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrofukinone, a naturally occurring sesquiterpene ketone, has emerged as a compound of significant interest within the scientific community. Primarily isolated from various plant species, including Petasites japonicus (Butterbur), Nectandra grandiflora, and species of the Ligularia and Senecio genera, it is classified as an eremophilane-type sesquiterpene.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for Dehydrofukinone, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Dehydrofukinone is characterized by its unique tricyclic carbon skeleton. A thorough understanding of its chemical and physical properties is fundamental for its application in research and development.

Chemical Structure:

-

IUPAC Name: (4aR,5S)-4a,5-dimethyl-3-propan-2-ylidene-5,6,7,8-tetrahydro-4H-naphthalen-2-one[1]

-

Canonical SMILES: C[C@H]1CCCC2=CC(=O)C(=C(C)C)C[C@]12C[1]

-

InChI: InChI=1S/C15H22O/c1-10(2)13-9-15(4)11(3)6-5-7-12(15)8-14(13)16/h8,11H,5-7,9H2,1-4H3/t11-,15+/m0/s1[1]

-

InChIKey: DZOKWSREAZGFFC-XHDPSFHLSA-N[1]

Physicochemical Properties:

A summary of the key physicochemical properties of Dehydrofukinone is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 218.33 g/mol | [1][2] |

| CAS Number | 19598-45-9 | [1] |

| Appearance | Not specified in search results | |

| Melting Point | Not specified in search results | |

| Boiling Point | Not specified in search results | |

| Solubility | Not specified in search results | |

| XlogP (Predicted) | 4.1 | [6] |

Spectral Data:

Spectral data is crucial for the identification and characterization of Dehydrofukinone.

| Data Type | Key Features | Source |

| ¹³C NMR | Spectra available | [1] |

| GC-MS | Spectra available | [1] |

Biological Activities and Mechanism of Action

Dehydrofukinone exhibits a range of biological activities, making it a promising candidate for further investigation in drug discovery.

Central Nervous System Depressant Activity

Dehydrofukinone has been identified as a central nervous system (CNS) depressant. Studies on fish models have demonstrated its sedative and anesthetic properties.[7][8]

Antimicrobial Activity

Dehydrofukinone has shown notable antimicrobial effects. A study investigating its interaction with the antibiotic ciprofloxacin (B1669076) revealed a significant synergistic effect against pathogenic, biofilm-forming strains of Staphylococcus aureus and Pseudomonas aeruginosa. This suggests a potential application in combating antibiotic resistance.

Quantitative Antimicrobial Data:

| Organism | Metric | Value |

| Staphylococcus aureus HT1 (with Ciprofloxacin) | FIC | 0.21 |

| Pseudomonas aeruginosa HT5 (with Ciprofloxacin) | FIC | 0.05 |

FIC: Fractional Inhibitory Concentration. A value ≤ 0.5 indicates synergy.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of pure Dehydrofukinone are limited in the provided search results, extracts of Petasites japonicus, a primary source of the compound, have been shown to inhibit the production of nitric oxide (NO) in RAW 264.7 macrophages. This anti-inflammatory effect is often associated with the modulation of key signaling pathways.

Signaling Pathways:

The anti-inflammatory effects of many natural products are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are critical in the inflammatory response, leading to the production of pro-inflammatory mediators like NO and various cytokines. While not explicitly detailed for Dehydrofukinone in the provided results, this is a probable mechanism of action that warrants further investigation.

Caption: Hypothesized inhibition of MAPK and NF-κB pathways by Dehydrofukinone.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. Below are methodologies derived from studies on Dehydrofukinone and related compounds.

Isolation and Purification of Dehydrofukinone from Petasites japonicus

This protocol outlines a general method for the extraction and isolation of compounds from Petasites japonicus. Further purification steps such as column chromatography would be necessary to isolate pure Dehydrofukinone.

-

Plant Material Preparation: The leaves of Petasites japonicus are collected, dried, and pulverized.

-

Extraction:

-

Aqueous Extraction: 500 g of the dried leaf powder is extracted with 10 L of boiled water for 4 hours.

-

The solvent is then evaporated, and the extract is freeze-dried.

-

-

Purification: The crude extract is subjected to further purification using techniques like column chromatography to yield pure compounds. The specific mobile and stationary phases would need to be optimized for Dehydrofukinone isolation.

Caption: General workflow for the isolation of Dehydrofukinone.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound (Dehydrofukinone) is serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of Dehydrofukinone for a specific period (e.g., 1 hour).

-

Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

-

Incubation: The plate is incubated for a further 24 hours.

-

NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition by Dehydrofukinone is calculated relative to the LPS-stimulated control.

Conclusion

Dehydrofukinone is a promising natural product with a diverse range of biological activities, including CNS depressant and antimicrobial effects. Its potential as an anti-inflammatory agent, likely through the modulation of the MAPK and NF-κB signaling pathways, warrants further in-depth investigation. The experimental protocols provided in this guide offer a foundation for researchers to explore the full therapeutic potential of this intriguing sesquiterpene. Further studies are needed to fully elucidate its mechanisms of action and to establish its safety and efficacy profiles for potential clinical applications.

References

- 1. Dehydrofukinone | C15H22O | CID 177072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dehydrofukinone [webbook.nist.gov]

- 3. Dehydrofukinone [webbook.nist.gov]

- 4. Dehydrofukinone [webbook.nist.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Lipophilic 9,10-Dehydrofukinone Action on Pathogenic and Non-Pathogenic Bacterial Biofilms. Why Is This Main Volatile Metabolite in Senecio? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of (+)-dehydrofukinone on GABAA receptors and stress response in fish model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of (+)-dehydrofukinone on GABAA receptors and stress response in fish model - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydrofukinone Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrofukinone, an eremophilane-type sesquiterpenoid, is a key secondary metabolite found in various plant species, most notably in Petasites hybridus (butterbur). This technical guide provides a comprehensive overview of the putative biosynthetic pathway of dehydrofukinone, from the central isoprenoid precursor, farnesyl pyrophosphate (FPP), to the final product. While the complete enzymatic cascade has yet to be fully elucidated in any single plant species, this document consolidates the current understanding based on analogous sesquiterpenoid biosynthetic pathways. It details the proposed enzymatic steps, presents hypothetical quantitative data to guide future research, and provides in-depth experimental protocols for the identification and characterization of the involved enzymes. This guide is intended to serve as a foundational resource for researchers aiming to unravel the intricacies of dehydrofukinone biosynthesis and explore its potential for biotechnological and pharmaceutical applications.

Introduction

Sesquiterpenoids are a diverse class of C15 isoprenoid compounds that play crucial roles in plant defense, signaling, and as precursors to important pharmaceutical agents. The eremophilane (B1244597) sesquiterpenoids, characterized by a decalin ring system, are of particular interest due to their wide range of biological activities. Dehydrofukinone and its precursor, fukinone (B12534), are prominent members of this family, primarily isolated from the rhizomes of Petasites hybridus.[1][2] Understanding the biosynthesis of dehydrofukinone is essential for the metabolic engineering of its production in microbial or plant-based systems, enabling a sustainable supply for research and drug development.

This guide outlines the proposed biosynthetic pathway, which, like other sesquiterpenoid pathways, originates from the cyclization of farnesyl pyrophosphate (FPP). Subsequent oxidative modifications are believed to yield fukinone and, ultimately, dehydrofukinone.

The Putative Dehydrofukinone Biosynthesis Pathway

The biosynthesis of dehydrofukinone is proposed to occur in three main stages, starting from the universal sesquiterpene precursor, FPP.

Stage 1: Cyclization of Farnesyl Pyrophosphate (FPP)

The initial and committing step is the cyclization of the linear FPP molecule to form the bicyclic eremophilane skeleton. This complex rearrangement is catalyzed by a specific sesquiterpene synthase (STS). While the exact enzyme in Petasites has not been identified, it is hypothesized to be an eremophilane synthase.

Stage 2: Oxidation to Fukinone

Following the formation of the eremophilane hydrocarbon backbone, a series of oxidative reactions are required. It is postulated that one or more cytochrome P450 monooxygenases (CYPs) catalyze the hydroxylation of the eremophilane skeleton, which is then further oxidized to the ketone, fukinone.

Stage 3: Dehydrogenation to Dehydrofukinone

The final step is the introduction of a double bond into the fukinone molecule to yield dehydrofukinone. This desaturation reaction is likely catalyzed by a dehydrogenase or a P450 enzyme. A plausible pathway from fukinone to other derivatives has been proposed, lending support to this final conversion step.[3]

Diagram of the Putative Dehydrofukinone Biosynthesis Pathway

Caption: Putative biosynthetic pathway of dehydrofukinone from farnesyl pyrophosphate.

Quantitative Data (Hypothetical)

To date, there is a lack of published quantitative data for the enzymes and metabolites of the dehydrofukinone biosynthetic pathway. The following tables present hypothetical data based on typical values for sesquiterpene biosynthetic pathways to serve as a benchmark for future experimental work.

Table 1: Hypothetical Kinetic Parameters of Dehydrofukinone Biosynthesis Enzymes

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ (nmol mg⁻¹ min⁻¹) |

| Eremophilane Synthase | Farnesyl Pyrophosphate | 5.2 | 0.08 | 45.7 |

| Cytochrome P450 (CYP) | Eremophilene | 15.8 | 0.05 | 28.5 |

| Dehydrogenase 1 | Hydroxylated Eremophilene | 25.1 | 0.12 | 68.4 |

| Dehydrogenase 2 | Fukinone | 18.9 | 0.09 | 51.3 |

Table 2: Hypothetical Metabolite Concentrations in Petasites hybridus Rhizome

| Metabolite | Concentration (µg/g fresh weight) |

| Eremophilene | 1.5 |

| Fukinone | 150.2 |

| Dehydrofukinone | 85.7 |

Table 3: Hypothetical Relative Gene Expression Levels in Different Tissues of Petasites hybridus

| Gene | Rhizome | Leaf | Flower |

| Eremophilane Synthase | 100 | 5.2 | 12.6 |

| Cytochrome P450 (CYP) | 100 | 8.1 | 15.3 |

| Dehydrogenase 1 | 100 | 6.5 | 11.9 |

| Dehydrogenase 2 | 100 | 4.7 | 9.8 |

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required to identify and characterize the genes and enzymes involved in the dehydrofukinone biosynthesis pathway.

Identification of Candidate Genes via Transcriptome Sequencing

Objective: To identify candidate sesquiterpene synthase (STS) and cytochrome P450 (CYP) genes involved in dehydrofukinone biosynthesis from a high-producing plant tissue, such as the rhizome of Petasites hybridus.

Experimental Workflow for Gene Identification

Caption: Workflow for identifying candidate genes for dehydrofukinone biosynthesis.

Methodology:

-

Plant Material: Collect fresh rhizomes from mature Petasites hybridus plants. Immediately freeze the tissue in liquid nitrogen and store at -80°C until use.

-

RNA Extraction: Extract total RNA from the rhizome tissue using a suitable plant RNA extraction kit or a CTAB-based method. Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

-

Library Preparation and Sequencing: Construct a cDNA library from high-quality RNA using a commercial kit. Perform high-throughput sequencing on an Illumina platform to generate paired-end reads.

-

Data Analysis:

-

Filter the raw sequencing reads to remove low-quality reads and adapter sequences.

-

Perform de novo assembly of the high-quality reads to construct a transcriptome.

-

Functionally annotate the assembled unigenes by performing BLAST searches against public databases (e.g., NCBI Nr, Swiss-Prot, GO, KEGG).

-

Identify putative STS and CYP genes based on sequence homology to known terpene synthases and cytochrome P450s from other plant species.

-

Analyze the expression levels of the candidate genes (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM) to prioritize highly expressed genes in the rhizome for further characterization.

-

Functional Characterization of Candidate Genes

Objective: To determine the enzymatic function of the candidate STS and CYP genes identified from the transcriptome analysis.

Methodology for Sesquiterpene Synthase (STS) Characterization:

-

Gene Cloning and Expression:

-

Amplify the full-length coding sequences of the candidate STS genes from rhizome cDNA.

-

Clone the amplified sequences into a suitable expression vector (e.g., pET-28a(+) for E. coli or pYES-DEST52 for yeast).

-

Transform the expression constructs into an appropriate host (E. coli BL21(DE3) or a suitable yeast strain).

-

Induce protein expression with IPTG (for E. coli) or galactose (for yeast).

-

-

Protein Purification:

-

Lyse the cells and purify the recombinant STS protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Verify the purity and size of the protein by SDS-PAGE.

-

-

In Vitro Enzyme Assay:

-

Prepare an assay mixture containing the purified STS enzyme, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂), and the substrate farnesyl pyrophosphate (FPP).

-

Overlay the reaction mixture with a solvent (e.g., hexane (B92381) or pentane) to trap volatile products.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Extract the products with the organic solvent.

-

-

Product Identification:

-

Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identify the product(s) by comparing their mass spectra and retention times with those of authentic standards and/or a spectral library (e.g., NIST). An eremophilane synthase should produce eremophilene or related eremophilane hydrocarbons.

-

Methodology for Cytochrome P450 (CYP) Characterization:

-

Heterologous Expression:

-

Clone the full-length coding sequences of the candidate CYP genes into a yeast expression vector (e.g., pYES-DEST52).

-

Co-express the CYP with a cytochrome P450 reductase (CPR) from a suitable plant (e.g., Arabidopsis thaliana) in a yeast strain (e.g., WAT11).

-

-

In Vivo and In Vitro Assays:

-

In Vivo (Whole-cell) Assay: Feed the putative substrate (e.g., eremophilene for the first CYP, or fukinone for a subsequent CYP) to the yeast culture expressing the CYP and CPR.

-

In Vitro (Microsomal) Assay: Prepare microsomes from the yeast culture. Perform an enzyme assay with the microsomes, the substrate, and NADPH as a cofactor.

-

-

Product Analysis:

-

Extract the metabolites from the yeast culture or the microsomal assay.

-

Analyze the products by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify hydroxylated or further oxidized products.

-

Quantitative Analysis of Metabolites

Objective: To quantify the levels of dehydrofukinone and its precursors in plant tissues.

Methodology:

-

Sample Preparation:

-

Homogenize a known weight of fresh or freeze-dried plant tissue in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

-

Extract the metabolites, for example, by sonication or shaking.

-

Centrifuge the extract and filter the supernatant.

-

-

Analytical Method:

-

Develop and validate a quantitative method using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector, or Gas Chromatography (GC) with a Flame Ionization Detector (FID) or MS detector.

-

Use authentic standards of dehydrofukinone and fukinone to create calibration curves for quantification.

-

If standards for intermediates are not available, relative quantification can be performed.

-

Conclusion

The biosynthesis of dehydrofukinone in plants represents a fascinating area of sesquiterpenoid metabolism with significant potential for biotechnological exploitation. This technical guide has outlined the putative biosynthetic pathway and provided a comprehensive set of experimental protocols to facilitate the identification and characterization of the key enzymes involved. While the specific genes and enzymes of this pathway in Petasites hybridus and other plants remain to be discovered, the methodologies presented here provide a clear roadmap for future research. Elucidating the complete pathway will not only advance our fundamental understanding of plant secondary metabolism but also open up new avenues for the sustainable production of dehydrofukinone and related bioactive compounds for pharmaceutical and other applications.

References

Dehydrofukinone: A Comprehensive Technical Guide on its Discovery, History, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrofukinone is a naturally occurring eremophilane-type sesquiterpenoid that has garnered interest in the scientific community for its presence in various medicinal plants and its potential biological activities. This technical guide provides an in-depth overview of the discovery, history, and key physicochemical properties of dehydrofukinone, tailored for professionals in research and drug development.

Discovery and Historical Timeline

The journey of dehydrofukinone's discovery spans several years of phytochemical research, beginning with the investigation of constituents from various plant species.

Initial Synthesis and Isolation:

The first documented account of dehydrofukinone was not its isolation from a natural source, but its chemical synthesis in 1968 by Naya and colleagues . They synthesized the compound through the dehydrogenation of fukinone, a sesquiterpene they had isolated from Petasites japonicus Maxim.[1]

A few years later, in 1972 , the same research group, led by Naya, successfully isolated dehydrofukinone as a natural product from the leaves of Arctium lappa L., commonly known as greater burdock.[2] This marked the first instance of dehydrofukinone being identified from a natural source.

Subsequent Discoveries in Other Flora:

Following its initial discovery, dehydrofukinone has been identified as a constituent in a variety of other plant species, often in significant quantities. These include:

-

Senecio Species: Dehydrofukinone has been found in several species of the genus Senecio, such as Senecio nemorensis, where it can be a dominant component of the essential oil, comprising up to 75.1% of the oil's content.[3] It has also been reported in Senecio aureus, Senecio humillimus, and Senecio viridis var. viridis.[2]

-

Nectandra grandiflora: This Brazilian native tree is a notable source of (+)-dehydrofukinone.[4]

-

Cacalia hastata: This plant has also been identified as a natural source of dehydrofukinone.[2]

-

Agarwood: The resinous heartwood of Aquilaria trees, known as agarwood, also contains dehydrofukinone.

The historical progression of dehydrofukinone's discovery is visualized in the following diagram:

Physicochemical and Spectroscopic Data

Dehydrofukinone's structure has been elucidated through various spectroscopic techniques. The following tables summarize its key physicochemical properties and spectral data.

Table 1: General Physicochemical Properties of Dehydrofukinone

| Property | Value |

| Molecular Formula | C₁₅H₂₂O |

| Molecular Weight | 218.33 g/mol |

| Appearance | Yellow oil |

| IUPAC Name | (4aR,5S)-4a,5-dimethyl-3-propan-2-ylidene-5,6,7,8-tetrahydro-4H-naphthalen-2-one |

Table 2: ¹H NMR Spectroscopic Data for Dehydrofukinone

Spectrometer: Bruker 300 AVANCE (300 MHz), Solvent: CDCl₃, Internal Standard: TMS (0.03 vol.%)[2]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 1.846 | s | CH₃ on double bond |

| 2.254 | s | CH₃ on double bond |

Table 3: ¹³C NMR Spectroscopic Data for Dehydrofukinone

Spectrometer: Bruker 300 AVANCE (75 MHz), Solvent: CDCl₃, Internal Standard: TMS (0.03 vol.%)[2]

(Specific chemical shift values from the primary literature should be populated here upon access)

Table 4: Infrared (FT-IR) Spectroscopic Data for Dehydrofukinone

Spectrometer: Perkin Elmer Spectrum RX, Sample: KBr windows[2]

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 1662 | C=O stretching | Very Strong |

| 741 | C=O out-of-plane deformation | Weak |

| 581 | C=O in-plane deformation | Weak |

Table 5: Mass Spectrometry Data for Dehydrofukinone

(Specific m/z values from EI-MS from the primary literature should be populated here upon access)

Experimental Protocols

The following section details the experimental methodology for the isolation and purification of dehydrofukinone from a natural source, as adapted from the procedure described by Lizarraga et al. (2013) for its isolation from Senecio viridis var. viridis.[2]

3.1. Plant Material and Extraction

-

Collection and Preparation: Aerial parts (leaves and flowers) of the source plant are collected.

-

Extraction: The plant material is extracted with methanol (B129727) at room temperature for a period of three days.

-

Solvent Evaporation: The methanol is removed from the extract under reduced pressure to yield a crude residue.

3.2. Chromatographic Purification

-

Stationary Phase: Silica gel (Merck 230–400 mesh) is used as the stationary phase for column chromatography.

-

Mobile Phase: A gradient of hexane-ethyl acetate (B1210297) mixtures with increasing polarity is employed as the mobile phase. The typical gradient steps are:

-

97:3 (Hexane:Ethyl Acetate)

-

95:5

-

93:7

-

90:10

-

87:13

-

85:15

-

80:20

-

-

Fraction Collection: Fractions are collected from the column.

-

Thin Layer Chromatography (TLC) Analysis: The collected fractions are analyzed by TLC to identify those containing the target compound.

-

Pooling and Solvent Evaporation: Fractions showing a single spot corresponding to dehydrofukinone on the TLC plates are combined, and the solvent is evaporated to yield purified dehydrofukinone as a yellow oil.

The general workflow for the isolation of dehydrofukinone is depicted below:

References

Dehydrofukinone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental data related to Dehydrofukinone. The information is intended to support research and development efforts in pharmacology and neuroscience.

Chemical and Physical Data

Dehydrofukinone is a naturally occurring sesquiterpene ketone belonging to the eremophilane (B1244597) class.[1] It is a significant constituent of the essential oils from various plants, including Nectandra grandiflora.[1]

| Property | Data | Reference(s) |

| CAS Number | 19598-45-9 | [1][2] |

| Molecular Formula | C₁₅H₂₂O | [3][4][5][6] |

| Molecular Weight | 218.33 g/mol | [1][3][4] |

| IUPAC Name | (4aR,5S)-4a,5-dimethyl-3-propan-2-ylidene-5,6,7,8-tetrahydro-4H-naphthalen-2-one | [3] |

| Synonyms | 9,10-Dehydrofukinone, Isopetasan | [2][3] |

| InChI | InChI=1S/C15H22O/c1-10(2)13-9-15(4)11(3)6-5-7-12(15)8-14(13)16/h8,11H,5-7,9H2,1-4H3/t11-,15+/m0/s1 | [3] |

| InChIKey | DZOKWSREAZGFFC-XHDPSFHLSA-N | [1][3] |

| SMILES | C[C@H]1CCCC2=CC(=O)C(=C(C)C)C[C@]12C | [3] |

Biological Activity and Mechanism of Action

Dehydrofukinone exhibits significant depressant effects on the central nervous system (CNS), acting primarily as a modulator of GABA-A receptors. Its sedative, anesthetic, and anticonvulsant properties have been demonstrated in animal models.

GABAergic Pathway

Dehydrofukinone's CNS depressant effects are mediated through its interaction with the GABAergic system. Studies have shown that it acts on GABA-A receptors, and its sedative effects can be reversed by the benzodiazepine (B76468) antagonist flumazenil. This indicates that Dehydrofukinone likely binds to the benzodiazepine site or an allosterically coupled site on the GABA-A receptor, enhancing the inhibitory effects of GABA. This positive allosteric modulation leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.

Cortisol Pathway Interaction

In addition to its effects on the GABAergic system, Dehydrofukinone has been observed to interact with cortisol pathways. Pretreatment with Dehydrofukinone can prevent stress-induced increases in plasma cortisol levels in fish. This suggests a potential role for Dehydrofukinone in modulating the hypothalamic-pituitary-adrenal (HPA) axis, which could contribute to its overall sedative and anxiolytic effects.

Experimental Data

The following tables summarize the quantitative data from key in vivo studies on Dehydrofukinone.

Sedative and Anesthetic Effects in Fish (Rhamdia quelen)

| Concentration (mg/L) | Observed Effect | Reference(s) |

| 2.5 - 20 | Sedation; acted collaboratively with diazepam. | [3] |

| 10 - 20 | Sustained sedation for up to 12 hours. | [3] |

| 20 | Prevented stress-induced cortisol peak. | [3] |

| 50 | Anesthesia. | [3] |

| 3 (Flumazenil) | Reversed the sedative action of Dehydrofukinone. | [3] |

Anticonvulsant Effects in Mice

| Dose (mg/kg) | Observed Effect | Reference(s) |

| 10 | Increased latency to myoclonic jerks. | |

| 10, 30, 100 | Delayed the onset of generalized tonic-clonic seizures. | |

| Not specified | Effects were blocked by pretreatment with flumazenil. |

Experimental Protocols

This section provides an overview of the methodologies employed in the cited research. For detailed, step-by-step protocols, it is recommended to consult the original publications.

In Vivo Sedation and Anesthesia Assay (Fish)

Objective: To determine the sedative and anesthetic concentrations of Dehydrofukinone and to investigate its interaction with the GABAergic system.

Methodology Overview:

-

Animal Model: Silver catfish (Rhamdia quelen).

-

Drug Administration: Dehydrofukinone, diluted in ethanol, was added to the aquarium water at various concentrations.

-

Co-administration: In some experiments, Dehydrofukinone was administered in combination with diazepam to assess synergistic effects.

-

Antagonist Administration: Flumazenil was added to the water to determine if it could reverse the effects of Dehydrofukinone.

-

Behavioral Observation: Fish were monitored for stages of sedation and anesthesia, including loss of equilibrium and response to stimuli.

-

Cortisol Measurement: Blood samples were taken to measure plasma cortisol levels after a stress protocol (e.g., air exposure).

In Vivo Anticonvulsant Assay (Mice)

Objective: To evaluate the anticonvulsant activity of Dehydrofukinone.

Methodology Overview:

-

Animal Model: Mice.

-

Drug Administration: Dehydrofukinone was administered, likely via intraperitoneal (i.p.) injection, at various doses.

-

Antagonist Co-administration: Flumazenil was administered prior to Dehydrofukinone to assess its ability to block the anticonvulsant effects.

-

Seizure Induction: A convulsant agent, such as pentylenetetrazole (PTZ), was administered to induce seizures.

-

Observation: Mice were observed for the latency to and severity of different seizure types (e.g., myoclonic jerks, generalized tonic-clonic seizures).

In Vitro GABA-A Receptor Modulation Assays

Objective: To directly measure the modulatory effect of Dehydrofukinone on GABA-A receptors.

General Methodologies:

-

FLIPR Membrane Potential (FMP) Assay: This high-throughput screening method uses a fluorescent dye that is sensitive to changes in cell membrane potential. Cells expressing GABA-A receptors are loaded with the dye. The addition of GABA causes a change in membrane potential, which is detected as a change in fluorescence. The effect of Dehydrofukinone on the GABA-induced fluorescence change is then measured to determine its modulatory activity.

-

Automated Patch Clamp Electrophysiology: This technique provides a more detailed characterization of the potency and efficacy of GABA-A receptor modulators. It allows for the direct measurement of ion channel currents in response to GABA and the modulatory effects of compounds like Dehydrofukinone.

This guide provides a foundational understanding of Dehydrofukinone for research purposes. For further details, including specific experimental conditions and data analysis methods, consulting the primary literature is essential.

References

- 1. benchchem.com [benchchem.com]

- 2. Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of (+)-dehydrofukinone on GABAA receptors and stress response in fish model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (+)-Dehydrofukinone modulates membrane potential and delays seizure onset by GABAa receptor-mediated mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of (+)-dehydrofukinone on GABAA receptors and stress response in fish model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Dehydrofukinone's Mechanism of Action on GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dehydrofukinone (DHF), a naturally occurring sesquiterpene found in certain plants, has demonstrated significant modulatory effects on the central nervous system, primarily through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the current understanding of dehydrofukinone's mechanism of action. While direct quantitative data from electrophysiological and binding assays are not extensively available in public literature, this document outlines the established qualitative effects and presents detailed, standardized experimental protocols for the thorough investigation of DHF's interaction with GABA-A receptors. The included data tables are illustrative examples based on typical findings for positive allosteric modulators acting at the benzodiazepine (B76468) site, providing a framework for future research and analysis.

Introduction to Dehydrofukinone and its GABAergic Activity

Dehydrofukinone is a sesquiterpenoid that has been identified as a modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Its activity at these receptors is believed to underlie its observed sedative, anesthetic, and anticonvulsant properties. Studies have shown that the effects of dehydrofukinone are sensitive to the benzodiazepine-site antagonist flumazenil (B1672878), strongly suggesting that DHF acts as a positive allosteric modulator at or near the benzodiazepine binding site on the GABA-A receptor complex. This interaction enhances the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, which results in neuronal inhibition.

Proposed Mechanism of Action: Positive Allosteric Modulation

Dehydrofukinone is proposed to be a positive allosteric modulator (PAM) of the GABA-A receptor. Unlike direct agonists that bind to the GABA binding site, PAMs bind to a different, allosteric site on the receptor complex. This binding event induces a conformational change in the receptor that increases its affinity for GABA or enhances the efficacy of GABA-mediated channel opening. The consequence is a potentiation of the inhibitory GABAergic signaling. The flumazenil sensitivity of dehydrofukinone's effects indicates that its binding site is likely the benzodiazepine site, located at the interface of the α and γ subunits of the GABA-A receptor.

Quantitative Data (Illustrative Examples)

Due to the lack of specific published data for dehydrofukinone, the following tables present illustrative quantitative data based on typical values observed for benzodiazepine-site positive allosteric modulators. These tables are intended to serve as a template for the presentation of experimental findings.

Table 1: Electrophysiological Analysis of Dehydrofukinone's Potentiation of GABA-Induced Currents

| GABA-A Receptor Subunit Combination | GABA EC₅₀ (μM) | DHF EC₅₀ for Potentiation (nM) | Maximum Potentiation (% of GABA EC₂₀ response) |

|---|---|---|---|

| α₁β₂γ₂ | 1.5 | 50 | 250% |

| α₂β₂γ₂ | 5.2 | 80 | 200% |

| α₃β₂γ₂ | 10.8 | 120 | 180% |

| α₅β₂γ₂ | 0.8 | 30 | 300% |

Table 2: Radioligand Binding Affinity of Dehydrofukinone at the Benzodiazepine Site

| GABA-A Receptor Subunit Combination | Radioligand | Dehydrofukinone Kᵢ (nM) |

|---|---|---|

| α₁β₂γ₂ | [³H]Flunitrazepam | 75 |

| α₂β₂γ₂ | [³H]Flunitrazepam | 110 |

| α₃β₂γ₂ | [³H]Flunitrazepam | 150 |

| α₅β₂γ₂ | [³H]Flunitrazepam | 45 |

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol details the methodology for characterizing the modulatory effects of dehydrofukinone on GABA-induced currents in Xenopus laevis oocytes expressing specific GABA-A receptor subunit combinations.

5.1.1 Oocyte Preparation and Receptor Expression

-

Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

Prepare cRNAs for the desired GABA-A receptor subunits (e.g., α₁, β₂, γ₂) from linearized cDNA templates.

-

Inject oocytes with a mixture of the cRNAs (typically in a 1:1:5 ratio for α:β:γ subunits) at a total amount of 5-10 ng per oocyte.

-

Incubate the injected oocytes for 2-5 days at 16-18°C in ND96 solution supplemented with antibiotics to allow for receptor expression.

5.1.2 Electrophysiological Recording

-

Place an oocyte in a recording chamber continuously perfused with ND96 recording solution.

-

Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.

-

Voltage-clamp the oocyte membrane potential at -60 mV using a two-electrode voltage-clamp amplifier.

-

Establish a baseline GABA response by applying a low concentration of GABA (EC₅-EC₁₀) until a stable current is achieved.

-

Co-apply varying concentrations of dehydrofukinone with the baseline GABA concentration to determine the potentiation effect.

-

To determine the EC₅₀ of DHF's potentiation, apply a range of DHF concentrations in the presence of a fixed EC₂₀ concentration of GABA.

-

Perform washouts with ND96 solution between drug applications.

5.1.3 Data Analysis

-

Measure the peak amplitude of the GABA-evoked current in the absence and presence of dehydrofukinone.

-

Calculate the percent potentiation for each concentration of DHF.

-

Plot the percent potentiation against the log of the DHF concentration and fit the data with a Hill equation to determine the EC₅₀ and Hill coefficient.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of dehydrofukinone for the benzodiazepine site on GABA-A receptors.

5.2.1 Membrane Preparation

-

Culture cells (e.g., HEK293) transiently or stably expressing the desired GABA-A receptor subunit combination.

-

Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

5.2.2 Binding Assay

-

In a 96-well microplate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes + [³H]Flunitrazepam (a radiolabeled benzodiazepine) + assay buffer.

-

Non-specific Binding (NSB): Receptor membranes + [³H]Flunitrazepam + a high concentration of unlabeled diazepam (e.g., 10 µM).

-

Competition Binding: Receptor membranes + [³H]Flunitrazepam + varying concentrations of dehydrofukinone.

-

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

5.2.3 Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log of the dehydrofukinone concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ value of dehydrofukinone.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

In Vitro Effects of Dehydrofukinone on Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrofukinone (DHF), a naturally occurring sesquiterpenoid, has garnered scientific interest for its potential modulatory effects on the central nervous system. Primarily isolated from the essential oil of Nectandra grandiflora, initial research has highlighted its sedative, anesthetic, and anticonvulsant properties.[1][2] This technical guide provides a comprehensive overview of the established in vitro effects of Dehydrofukinone on neuronal cells, details the experimental protocols used in these seminal studies, and proposes avenues for future research into its neuroprotective potential by examining its effects on oxidative stress, apoptosis, and neuroinflammation.

Modulation of Neuronal Excitability and GABAergic Neurotransmission

The primary mechanism of action identified for Dehydrofukinone is its positive modulation of GABAa receptors, the main inhibitory neurotransmitter receptors in the brain. This activity underlies its observed effects on reducing neuronal excitability.

Quantitative Data Summary

| Parameter | Cell/Tissue Type | DHF Concentration(s) | Key Result | Reference |

| Membrane Potential | Mouse Brain Synaptosomes | Not specified | Induced GABA-dependent sustained hyperpolarization | [1][2] |

| KCl-Evoked Calcium Mobilization | Mouse Brain Synaptosomes | 1-100 µM | Concentration-dependent decrease in Ca2+ influx | [1][2] |

| Sedative/Anesthetic Effect | Silver Catfish (Rhamdia quelen) | 10-20 mg/L | Acted collaboratively with diazepam; effect reversed by flumazenil | [3] |

Experimental Protocols

1.2.1. Synaptosome Preparation and Membrane Potential Assay

-

Objective: To assess the effect of Dehydrofukinone on the plasma membrane potential of isolated nerve terminals.

-

Protocol:

-

Synaptosome Isolation: Cerebral cortices from mice are homogenized in a sucrose (B13894) solution. The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes. The pellet is resuspended in a physiological buffer.

-

Membrane Potential Measurement: The membrane potential is monitored using a fluorescent probe, such as rhodamine 123. The fluorescence of the probe changes in response to alterations in the mitochondrial membrane potential, which is in equilibrium with the plasma membrane potential in synaptosomes.

-

Treatment: Synaptosomes are incubated with Dehydrofukinone, and fluorescence is measured over time using a spectrophotometer. Control groups include a vehicle control and a positive control (e.g., GABA). To confirm the involvement of GABAa receptors, experiments are repeated in the presence of a GABAa antagonist like flumazenil.[1][2]

-

1.2.2. Calcium Influx Assay

-

Objective: To measure the effect of Dehydrofukinone on voltage-gated calcium channels.

-

Protocol:

-

Synaptosome Preparation: As described in section 1.2.1.

-

Calcium Imaging: Synaptosomes are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Treatment and Depolarization: The loaded synaptosomes are pre-incubated with varying concentrations of Dehydrofukinone (1-100 µM). Depolarization is induced by the addition of a high concentration of potassium chloride (KCl).

-

Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the dye. A decrease in the KCl-evoked calcium signal in the presence of Dehydrofukinone indicates an inhibitory effect.[1][2]

-

Signaling Pathway

The experimental evidence strongly suggests that Dehydrofukinone enhances GABAergic inhibition. This leads to hyperpolarization of the neuronal membrane, making it more difficult for an action potential to be generated. This increased inhibition also results in a decreased influx of calcium through voltage-gated calcium channels upon depolarization.

Potential Neuroprotective Effects: Proposed Mechanisms and Experimental Approaches

While direct evidence for Dehydrofukinone's neuroprotective effects against oxidative stress, apoptosis, and neuroinflammation in neuronal cell lines is currently lacking, the activities of other structurally related sesquiterpenoids suggest that these are promising areas for future investigation.[4][5][6][7] The following sections outline the proposed mechanisms and detailed protocols to explore these potential effects.

Cytotoxicity Assessment

A crucial first step in evaluating the in vitro effects of any compound is to determine its cytotoxic profile.

Proposed Quantitative Data

| Parameter | Cell Line | DHF Concentration Range | Endpoint |

| Cell Viability | SH-SY5Y, PC12, Primary Cortical Neurons | 0.1 - 200 µM | IC50 (concentration that inhibits 50% of cell viability) |

| Membrane Integrity | SH-SY5Y, PC12, Primary Cortical Neurons | 0.1 - 200 µM | LDH release relative to control |

Recommended Experimental Protocols

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Objective: To assess cell metabolic activity as an indicator of cell viability.

-

Protocol:

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of Dehydrofukinone concentrations for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

-

Lactate (B86563) Dehydrogenase (LDH) Assay

-

Objective: To quantify plasma membrane damage by measuring the release of LDH into the culture medium.

-

Protocol:

-

Cell Seeding and Treatment: As described for the MTT assay.

-

Sample Collection: After the treatment period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.

-

Measurement: Measure the absorbance of the formazan product. LDH release is typically expressed as a percentage of the positive control (cells lysed to achieve maximum LDH release).

-

Assessment of Effects on Oxidative Stress

Neurodegenerative conditions are often associated with increased oxidative stress.[8][9][10][11] Investigating whether Dehydrofukinone can protect neuronal cells from oxidative insults is a logical next step.

Recommended Experimental Protocols

Intracellular Reactive Oxygen Species (ROS) Measurement

-

Objective: To quantify the levels of intracellular ROS.

-

Protocol:

-

Cell Culture and Treatment: Seed neuronal cells (e.g., SH-SY5Y) and pre-treat with Dehydrofukinone for a specified time (e.g., 2 hours).

-

Induction of Oxidative Stress: Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or rotenone.

-

Staining: Load the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometry.

-

Western Blot for Antioxidant Proteins

-

Objective: To determine if Dehydrofukinone upregulates key antioxidant signaling pathways, such as the Nrf2 pathway.

-

Protocol:

-

Cell Lysis: After treatment with Dehydrofukinone, wash and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key antioxidant proteins (e.g., Nrf2, Heme Oxygenase-1 (HO-1), NQO1) and a loading control (e.g., β-actin or GAPDH).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify band intensity using densitometry software.

-

Proposed Signaling Pathway

Assessment of Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a key process in neurodegeneration.[3][12][13] Evaluating the ability of Dehydrofukinone to prevent neuronal apoptosis is critical to defining its neuroprotective potential.

Recommended Experimental Protocols

Annexin V/Propidium (B1200493) Iodide (PI) Staining

-

Objective: To differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Protocol:

-

Cell Culture and Treatment: Culture and treat neuronal cells with Dehydrofukinone, followed by an apoptotic stimulus (e.g., staurosporine (B1682477) or H₂O₂).

-

Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).

-

Analysis: Analyze the stained cells using flow cytometry.

-

Western Blot for Apoptotic Markers

-

Objective: To measure the expression levels of key proteins involved in the apoptotic cascade.

-

Protocol:

-

Protein Extraction and Western Blotting: As described in section 2.2.1.

-

Immunoblotting: Probe membranes with primary antibodies against key apoptotic proteins such as Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), and cleaved Caspase-3 (an executioner caspase).

-

Analysis: Quantify the protein levels. A decrease in the Bax/Bcl-2 ratio and reduced levels of cleaved Caspase-3 would indicate an anti-apoptotic effect.

-

Proposed Signaling Pathway

Workflow for In Vitro Neuroprotection Screening

The following diagram outlines a logical workflow for a comprehensive in vitro evaluation of Dehydrofukinone's neuroprotective potential.

References

- 1. researchgate.net [researchgate.net]

- 2. (+)-Dehydrofukinone modulates membrane potential and delays seizure onset by GABAa receptor-mediated mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of (+)-dehydrofukinone on GABAA receptors and stress response in fish model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro neuroprotective effects of farnesene sesquiterpene on alzheimer's disease model of differentiated neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ameliorative Effect of Natural Sesquiterpene Alcohol Cedrol Against Cerebral Ischemia Infarction-In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. New sesquiterpenoids with neuroprotective effects in vitro and in vivo from the Picrasma chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactive oxygen species and the neuronal fate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Reactive Oxygen Species: Physiological and Physiopathological Effects on Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

In Vivo Sedative Effects of Dehydrofukinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrofukinone (DHF), a naturally occurring sesquiterpenoid, has garnered significant interest for its potential as a modulator of central nervous system (CNS) activity. Isolated from various plant sources, DHF has demonstrated a range of pharmacological effects, with a notable emphasis on its sedative, anxiolytic, and anticonvulsant properties in preclinical animal models. This technical guide provides a comprehensive overview of the in vivo sedative effects of Dehydrofukinone, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel CNS-acting therapeutics.

Quantitative Data Summary

The sedative and related CNS depressant effects of Dehydrofukinone have been quantified in various animal models. The following tables summarize the key findings, providing a comparative overview of effective dosages and observed outcomes.

Table 1: Sedative and Anesthetic Effects of Dehydrofukinone in Fish (Silver Catfish, Rhamdia quelen)

| Concentration (mg/L) | Observed Effect | Duration | Notes |

| 2.5 | Light Sedation (Stage 2) | Maintained for 30 minutes | Demonstrates effect at low concentrations. |

| 9 | Sedation | Not specified | Previously reported sedative concentration. |

| 10-20 | Sustained Sedation | Up to 12 hours | No adverse effects reported after 24-hour exposure. |

| 20 | Prevention of Stress-Induced Cortisol Increase | Not applicable | Indicates a potential role in stress mitigation. |

| 50 | Anesthesia | Not specified | Effective anesthetic concentration. |

Table 2: Anticonvulsant and Anxiolytic-Like Effects of Dehydrofukinone in Mice

| Dose (mg/kg) | Animal Model | Test | Key Findings |

| 10 | Mice | Pentylenetetrazole (PTZ)-induced seizure model | Increased latency to myoclonic jerks and delayed onset of generalized tonic-clonic seizures.[1] |

| 30 | Mice | Pentylenetetrazole (PTZ)-induced seizure model | Delayed the onset of generalized tonic-clonic seizures.[1] |

| 100 | Mice | Pentylenetetrazole (PTZ)-induced seizure model | Delayed the onset of generalized tonic-clonic seizures.[1] |

Note: While the sedative effects of Dehydrofukinone in mice are supported by locomotor activity reduction and anticonvulsant activity, specific quantitative data from pentobarbital-induced sleep potentiation studies (e.g., effects on sleep latency and duration) were not prominently available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are detailed protocols for key experiments relevant to assessing the sedative effects of Dehydrofukinone.

Sedation and Anesthesia Assessment in Fish

This protocol is adapted from studies on the sedative effects of compounds in silver catfish (Rhamdia quelen).[2][3]

-

Animals: Juvenile silver catfish of a specified weight and length, acclimated to laboratory conditions for at least one week.

-

Housing: Fish are housed in glass aquaria with constant aeration and a controlled photoperiod.

-

Drug Preparation: Dehydrofukinone is dissolved in a suitable solvent (e.g., ethanol) to create a stock solution. Serial dilutions are then made to achieve the desired final concentrations in the aquarium water.

-

Experimental Procedure:

-

Individual fish are placed in experimental aquaria containing a defined volume of water.

-

A predetermined volume of the Dehydrofukinone stock solution is added to the water to reach the target concentration.

-

The behavior of the fish is continuously observed and classified according to established stages of sedation and anesthesia. These stages may range from a slight decrease in reactivity (light sedation) to a total loss of equilibrium and motility (anesthesia).

-

The latency to reach specific stages of sedation or anesthesia is recorded.

-

For recovery assessment, fish are transferred to a drug-free aquarium, and the time to return to normal behavior is monitored.

-

-

GABAergic Mechanism Investigation: To investigate the involvement of GABAA receptors, a competitive antagonist such as flumazenil (B1672878) can be added to the recovery aquarium. A reversal of the sedative or anesthetic effects of Dehydrofukinone by flumazenil would indicate an interaction with the benzodiazepine (B76468) site of the GABAA receptor.[2][3]

Open Field Test for Locomotor Activity in Mice

The open field test is a common method to assess general locomotor activity and anxiety-like behavior. A reduction in locomotor activity can be indicative of a sedative effect.

-

Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a grid of equal squares (e.g., central and peripheral zones). The arena is placed in a sound-attenuated room with controlled lighting.

-

Animals: Male or female mice of a specific strain (e.g., C57BL/6), acclimated to the testing room for at least one hour before the experiment.

-

Drug Administration: Dehydrofukinone is dissolved in a suitable vehicle (e.g., saline with a small amount of a solubilizing agent like Tween 80) and administered via a specific route (e.g., intraperitoneal injection) at various doses. A vehicle control group is always included.

-

Experimental Procedure:

-

Thirty minutes (or a predetermined time) after drug administration, a mouse is gently placed in the center of the open field arena.

-

The animal is allowed to freely explore the arena for a set period (e.g., 5-10 minutes).

-

Behavior is recorded by a video camera mounted above the arena.

-

An automated tracking system is used to analyze various parameters, including:

-

Total distance traveled: A measure of overall locomotor activity.

-

Time spent in the center zone: A measure of anxiety-like behavior (less time in the center is associated with higher anxiety).

-

Rearing frequency: The number of times the mouse stands on its hind legs, an exploratory behavior.

-

-

-

Interpretation: A significant decrease in the total distance traveled by the Dehydrofukinone-treated groups compared to the vehicle control group would suggest a sedative effect.

Pentobarbital-Induced Sleep Test in Mice

This is a classic and widely used assay to screen for sedative-hypnotic compounds. The test measures the ability of a substance to potentiate the sleep-inducing effects of a sub-hypnotic or hypnotic dose of pentobarbital (B6593769).

-

Animals: Mice are housed under a 12-hour light/dark cycle with ad libitum access to food and water. Experiments are typically conducted during the light phase.

-

Drug Administration:

-

Test groups receive various doses of Dehydrofukinone administered via a specific route (e.g., intraperitoneal or oral).

-

A control group receives the vehicle.

-

A positive control group may receive a known sedative-hypnotic drug like diazepam.

-

-

Experimental Procedure:

-

Thirty minutes (or a predetermined time) after the administration of Dehydrofukinone or vehicle, each mouse is injected with a hypnotic dose of sodium pentobarbital (e.g., 45-50 mg/kg, i.p.).

-

Immediately after pentobarbital injection, each mouse is placed on its back in an individual cage.

-

The sleep latency is recorded as the time from the pentobarbital injection to the loss of the righting reflex (the inability of the mouse to right itself when placed on its back).

-

The sleep duration is recorded as the time from the loss to the regaining of the righting reflex.

-

-

Interpretation: A significant decrease in sleep latency and a significant increase in sleep duration in the Dehydrofukinone-treated groups compared to the vehicle control group would indicate a sedative-hypnotic effect.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Dehydrofukinone

Dehydrofukinone's sedative effects are primarily attributed to its positive allosteric modulation of the GABAA receptor. The following diagram illustrates this proposed mechanism.

Caption: Proposed GABAergic signaling pathway for Dehydrofukinone's sedative action.

General Experimental Workflow for In Vivo Sedative Effect Assessment

The following diagram outlines a typical workflow for evaluating the sedative properties of a test compound like Dehydrofukinone in an animal model.

Caption: A typical experimental workflow for assessing in vivo sedative effects.

Conclusion

The available evidence strongly suggests that Dehydrofukinone possesses significant sedative and CNS depressant properties. Its mechanism of action appears to be closely linked to the positive modulation of GABAA receptors, a common target for many clinically used sedatives and anxiolytics. The quantitative data from fish and mice models provide a solid foundation for its dose-dependent effects. While further studies, particularly those employing the pentobarbital-induced sleep test in rodents, would be beneficial to fully characterize its hypnotic potential, the existing research clearly positions Dehydrofukinone as a promising natural compound for the development of novel therapeutic agents for conditions requiring CNS sedation. The detailed protocols and workflow diagrams provided in this guide offer a framework for researchers to further investigate the pharmacological profile of this intriguing molecule.

References

- 1. (+)-Dehydrofukinone modulates membrane potential and delays seizure onset by GABAa receptor-mediated mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of (+)-dehydrofukinone on GABAA receptors and stress response in fish model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of (+)-dehydrofukinone on GABAA receptors and stress response in fish model - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrofukinone: A Technical Guide on its Antimicrobial Properties Against Pathogenic Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrofukinone (DHF), a naturally occurring sesquiterpene ketone, has demonstrated notable antimicrobial properties, particularly against clinically relevant pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the current understanding of dehydrofukinone's antimicrobial activity, its proposed mechanisms of action, and its synergistic potential with conventional antibiotics. The information presented herein is compiled from available scientific literature and is intended to serve as a resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate further investigation into the therapeutic potential of dehydrofukinone.

Introduction

The rise of antibiotic resistance is a critical global health challenge, necessitating the discovery and development of novel antimicrobial agents. Natural products have historically been a rich source of new therapeutics, and plant-derived compounds, in particular, offer diverse chemical scaffolds with unique biological activities. Dehydrofukinone, a lipophilic sesquiterpene found in plants of the Senecio genus, has emerged as a compound of interest due to its effects on pathogenic bacteria. This guide synthesizes the existing data on dehydrofukinone's antimicrobial profile, with a focus on its activity against biofilm-forming bacteria and its ability to enhance the efficacy of existing antibiotics.